Cas no 1557736-18-1 (3,5-difluoro-2-hydroxybenzene-1-carboximidamide)

3,5-difluoro-2-hydroxybenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 3,5-difluoro-2-hydroxybenzene-1-carboximidamide
- 1557736-18-1
- EN300-1829393
-
- Inchi: 1S/C7H6F2N2O/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,12H,(H3,10,11)
- InChI Key: MACKVXYXQLVMFB-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(C(=N)N)=C1O)F
Computed Properties
- Exact Mass: 172.04481914g/mol
- Monoisotopic Mass: 172.04481914g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 70.1Ų
3,5-difluoro-2-hydroxybenzene-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829393-0.1g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1829393-2.5g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1829393-10.0g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 10g |
$4852.0 | 2023-06-01 | ||
Enamine | EN300-1829393-1.0g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 1g |
$1129.0 | 2023-06-01 | ||
Enamine | EN300-1829393-5g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1829393-10g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1829393-1g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1829393-0.05g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1829393-0.25g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1829393-0.5g |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide |
1557736-18-1 | 0.5g |
$1084.0 | 2023-09-19 |
3,5-difluoro-2-hydroxybenzene-1-carboximidamide Related Literature
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1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
Additional information on 3,5-difluoro-2-hydroxybenzene-1-carboximidamide
Recent Advances in the Study of 3,5-Difluoro-2-hydroxybenzene-1-carboximidamide (CAS: 1557736-18-1) in Chemical Biology and Pharmaceutical Research
3,5-Difluoro-2-hydroxybenzene-1-carboximidamide (CAS: 1557736-18-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated aromatic structure and carboximidamide functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound in drug discovery, particularly in the context of enzyme inhibition and antimicrobial activity.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 3,5-difluoro-2-hydroxybenzene-1-carboximidamide derivatives for enhanced bioactivity. The research highlighted the compound's ability to act as a potent inhibitor of bacterial DNA gyrase, a critical target for novel antibiotics. The study demonstrated that the fluorinated aromatic ring and the carboximidamide moiety play crucial roles in binding to the enzyme's active site, providing a structural basis for further drug development.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where researchers investigated the compound's potential as an anti-inflammatory agent. The study revealed that 3,5-difluoro-2-hydroxybenzene-1-carboximidamide modulates key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This finding opens new avenues for the development of treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, recent research has also focused on the compound's pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition examined the metabolic stability and bioavailability of 3,5-difluoro-2-hydroxybenzene-1-carboximidamide in preclinical models. The results indicated favorable metabolic profiles, with minimal hepatic clearance and good oral bioavailability, suggesting its suitability for further clinical development.
Furthermore, computational studies have provided insights into the molecular interactions of 3,5-difluoro-2-hydroxybenzene-1-carboximidamide with various biological targets. Molecular docking and dynamics simulations have elucidated the compound's binding modes and affinity for proteins involved in disease pathways, reinforcing its potential as a versatile scaffold for drug design.
In conclusion, 3,5-difluoro-2-hydroxybenzene-1-carboximidamide (CAS: 1557736-18-1) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with favorable pharmacokinetic properties, make it a valuable lead compound for the development of novel therapeutics. Ongoing research is expected to further explore its applications and optimize its efficacy and safety profiles for clinical use.
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